3-Azetidinomethyl-4'-bromobenzophenone
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Overview
Description
3-Azetidinomethyl-4’-bromobenzophenone: is a chemical compound with the molecular formula C17H16BrNO and a molecular weight of 330.22 g/mol . It features a bromobenzophenone moiety, which is significant due to its ability to undergo various chemical transformations, making it a versatile building block for synthesizing more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azetidinomethyl-4’-bromobenzophenone typically involves the reaction of 4-bromobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include solvents like dichloromethane or toluene and may require heating to facilitate the reaction .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Azetidinomethyl-4’-bromobenzophenone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzophenones, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Chemistry: In chemistry, 3-Azetidinomethyl-4’-bromobenzophenone is used as a building block for synthesizing more complex molecules. Its bromobenzophenone moiety allows for various chemical transformations, making it valuable in organic synthesis.
Biology and Medicine: Its structural features suggest it could be used in the development of pharmaceuticals or as a probe in biochemical studies.
Mechanism of Action
The mechanism by which 3-Azetidinomethyl-4’-bromobenzophenone exerts its effects is not well-documented. the bromobenzophenone group can act as a photoactivatable crosslinking agent, allowing the compound to bind covalently to proteins upon light exposure. This property can be utilized in biochemical studies to investigate protein interactions.
Comparison with Similar Compounds
- 3-Azetidinomethyl-4’-cyanobenzophenone
- 3-Azetidinomethyl-4’-trifluoromethylbenzophenone
- 3-Azetidinomethyl-4’-thiomethylbenzophenone
- 3-Azetidinomethyl-4’-methoxybenzophenone
- 3-Azetidinomethyl-4’-methylbenzophenone
- 3-Azetidinomethyl-4’-carboethoxybenzophenone
- 3-Azetidinomethyl-4’-fluorobenzophenone
- 3-Azetidinomethyl-4’-chlorobenzophenone
Uniqueness: What sets 3-Azetidinomethyl-4’-bromobenzophenone apart from its similar compounds is the presence of the bromine atom, which can undergo unique substitution reactions. This makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of derivatives .
Properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(4-bromophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO/c18-16-7-5-14(6-8-16)17(20)15-4-1-3-13(11-15)12-19-9-2-10-19/h1,3-8,11H,2,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPGWRXNFHTUDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643251 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-bromophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-59-0 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-bromophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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